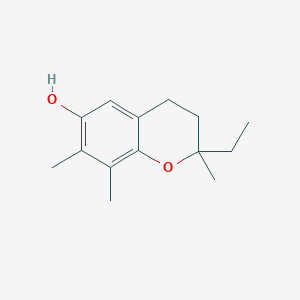

2-Ethyl-2,7,8-trimethylchroman-6-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-ethyl-2,7,8-trimethyl-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C14H20O2/c1-5-14(4)7-6-11-8-12(15)9(2)10(3)13(11)16-14/h8,15H,5-7H2,1-4H3 |

InChI Key |

CEOXSQIOYUZJMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC2=CC(=C(C(=C2O1)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 2-Ethyl-2,7,8-trimethylchroman-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 2-Ethyl-2,7,8-trimethylchroman-6-ol. Due to a lack of publicly available experimental data for this specific compound, this document focuses on predicted values and established experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

Precise experimental determination of the physicochemical properties of this compound has not been extensively reported in scientific literature. However, computational models provide estimated values for several key parameters. These predictions, summarized in the table below, offer initial guidance for research and development activities. It is imperative to note that these are in silico predictions and should be confirmed by empirical testing.

| Property | Predicted Value | Data Source |

| IUPAC Name | 2-Ethyl-2,7,8-trimethyl-3,4-dihydro-2H-chromen-6-ol | - |

| CAS Registry Number | Not available | - |

| Molecular Formula | C₁₄H₂₀O₂ | - |

| Molecular Weight | 220.31 g/mol | - |

| Physical State | Solid (predicted) | - |

| logP (Octanol-Water Partition Coefficient) | 4.2 ± 0.4 | - |

| pKa (Acid Dissociation Constant) | 10.5 ± 0.7 (phenolic hydroxyl) | - |

| Solubility | Poorly soluble in water; Soluble in organic solvents | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for the determination of the core physicochemical properties of organic compounds like this compound.

Solubility Determination

The solubility of a compound is a critical parameter influencing its absorption and distribution. A common method for determining aqueous and organic solubility is the shake-flask method.[1]

Protocol:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[1]

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound. The capillary method is a widely used and reliable technique.[2][3][4]

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded.

-

Melting Range: The recorded temperature range provides the melting point of the substance. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic. A common micro-method for determining the boiling point involves the use of a Thiele tube or a similar apparatus.[5][6][7][8][9]

Protocol:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A sealed capillary tube is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in an oil bath (e.g., a Thiele tube) to ensure uniform heating.

-

Heating and Observation: The bath is heated gradually. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Temperature Reading: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a chromanol derivative with a phenolic hydroxyl group, potentiometric titration is a standard method for pKa determination.[10][11]

Protocol:

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique.[12]

Protocol:

-

Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the physicochemical characterization of a novel compound.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Caption: Relationship between core physicochemical properties and their implications in drug development.

References

- 1. youtube.com [youtube.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. byjus.com [byjus.com]

- 10. youtube.com [youtube.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Synthesis of 2-Ethyl-2,7,8-trimethylchroman-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, reaction mechanisms, and experimental protocols for the synthesis of 2-Ethyl-2,7,8-trimethylchroman-6-ol, a chromanol derivative with potential applications in medicinal chemistry and materials science. This document details the core chemical principles and practical methodologies for the preparation of this target molecule.

Introduction

This compound belongs to the chromanol family, a class of heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyran ring. The most prominent members of this family are the tocopherols, collectively known as vitamin E, which are vital lipid-soluble antioxidants. The substituent at the C2 position of the chroman ring plays a crucial role in the biological activity and physical properties of these molecules. The synthesis of chromanol analogues with varying alkyl groups at the C2 position, such as the title compound, is of significant interest for the development of novel therapeutic agents and antioxidants.

This guide focuses on the most prevalent and efficient synthetic strategy for constructing the this compound scaffold: the acid-catalyzed condensation of 2,3,5-trimethylhydroquinone with a suitable C5 α,β-unsaturated ketone.

Synthesis Pathways

The primary and most direct pathway for the synthesis of this compound involves the reaction of 2,3,5-trimethylhydroquinone (TMHQ) with 1-penten-3-one (ethyl vinyl ketone). This reaction is typically catalyzed by a Lewis acid or a Brønsted acid.

Key Starting Materials

-

2,3,5-Trimethylhydroquinone (TMHQ): This is the aromatic core of the chromanol. It can be synthesized through various methods, including the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-p-benzoquinone, followed by reduction[1][2][3]. Other routes starting from 2,6-dimethylphenol have also been described[4].

-

1-Penten-3-one (Ethyl Vinyl Ketone): This α,β-unsaturated ketone provides the five-carbon side chain that forms the pyran ring with the desired ethyl group at the C2 position.

General Reaction Scheme

The overall reaction can be depicted as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Reaction Mechanisms

The formation of the chroman ring from a hydroquinone and an α,β-unsaturated ketone proceeds through a well-established mechanism involving two key steps: a Michael addition followed by an intramolecular cyclization.

-

Activation of the α,β-Unsaturated Ketone: The Lewis or Brønsted acid catalyst coordinates to the carbonyl oxygen of 1-penten-3-one, activating the molecule for nucleophilic attack at the β-carbon.

-

Michael Addition: The electron-rich aromatic ring of 2,3,5-trimethylhydroquinone acts as a nucleophile and attacks the activated β-carbon of the ketone in a conjugate addition (Michael addition). This step forms a new carbon-carbon bond and generates a ketone intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the hydroquinone then attacks the carbonyl carbon of the intermediate in an intramolecular fashion. This is a 6-endo-trig cyclization, which forms the six-membered pyran ring.

-

Dehydration: The resulting hemiacetal is unstable and readily dehydrates under the acidic conditions to form the stable chroman ring, yielding the final product, this compound.

Figure 2: Step-wise reaction mechanism for the formation of the chroman ring.

Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| Trimethylhydroquinone | Isophytol | ZnCl₂ / HCl | (all-rac)-α-Tocopherol | ~89 | [5] |

| 2,6-Dimethylhydroquinone | Methyl vinyl ketone cyanohydrin | BF₃ in Toluene/Nitromethane | 6-hydroxy-2,5,7-trimethyl-2-cyanochromane | 79 | [6] |

| Trimethylhydroquinone | Isopropyl vinyl ketone cyanohydrin | BF₃ | 6-hydroxy-5,7,8-trimethyl-2-isopropyl-2-cyanochromane | 77 | [6] |

| Trimethylhydroquinone | Methyl vinyl ketone cyanohydrin | BF₃ in Toluene | 6-hydroxy-2,5,7,8-tetramethyl-2-cyanochromane | 81 | [6] |

Based on these analogous reactions, a yield in the range of 70-90% can be reasonably expected for the synthesis of this compound under optimized conditions.

Experimental Protocols

The following is a detailed, generalized experimental protocol for the synthesis of this compound based on established procedures for similar chromanol syntheses.

Materials and Reagents

-

2,3,5-Trimethylhydroquinone (TMHQ)

-

1-Penten-3-one (Ethyl vinyl ketone)

-

Anhydrous Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted Acid (e.g., p-toluenesulfonic acid)

-

Anhydrous, non-polar aprotic solvent (e.g., toluene, dichloromethane, or diethyl ether)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 2,3,5-trimethylhydroquinone (1.0 eq) and the anhydrous solvent.

-

Addition of Catalyst: The Lewis or Brønsted acid catalyst (0.1 - 1.2 eq) is added to the stirred solution. The mixture may be cooled in an ice bath depending on the reactivity of the catalyst.

-

Addition of Ketone: 1-Penten-3-one (1.0 - 1.2 eq) is dissolved in the anhydrous solvent and added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl group (-OH) and the aromatic ring.

Figure 3: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is readily achievable through the well-established acid-catalyzed condensation of 2,3,5-trimethylhydroquinone and 1-penten-3-one. This method offers a straightforward and efficient route to this and other C2-substituted chromanol analogues. The reaction proceeds via a Michael addition followed by an intramolecular cyclization. While specific experimental data for the title compound is sparse, a robust protocol can be developed based on the extensive literature on tocopherol and chromanol synthesis. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and study this promising molecule.

References

- 1. aidic.it [aidic.it]

- 2. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]

- 3. GB1526571A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]

- 4. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antioxidant Mechanism of 2-Ethyl-2,7,8-trimethylchroman-6-ol and its Analogs

Core Antioxidant Mechanism: Free Radical Scavenging

The primary antioxidant mechanism of the chroman-6-ol ring, the core structure of 2-Ethyl-2,7,8-trimethylchroman-6-ol and its analogs, lies in its ability to act as a potent free radical scavenger. This activity is attributed to the hydroxyl group (-OH) at the 6-position of the chroman ring.

This scavenging activity proceeds via a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group donates its hydrogen atom to a reactive oxygen species (ROS) or a reactive nitrogen species (RNS), thereby neutralizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA.

Upon donating the hydrogen atom, the chroman-6-ol molecule itself becomes a resonance-stabilized phenoxyl radical. The methyl and ethyl groups on the chroman ring provide steric hindrance, which enhances the stability of this radical and prevents it from initiating further radical chain reactions.

Figure 1: Free radical scavenging by Chroman-6-ol.

Indirect Antioxidant Mechanism: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, certain chroman-6-ol derivatives have been shown to exert indirect antioxidant effects by upregulating endogenous antioxidant defense mechanisms. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Studies on analogs like 2,7,8-trimethyl-2-(2′-carboxyethyl)-6-hydroxychroman (γCEHC) have demonstrated their ability to promote the nuclear translocation of Nrf2 and subsequently increase the expression of HO-1.[1][2][3]

Figure 2: Nrf2-ARE signaling pathway activation.

Quantitative Antioxidant Activity of Chroman-6-ol Analogs

The antioxidant capacity of chroman-6-ol derivatives is often evaluated using standardized assays such as the Oxygen Radical Absorbance Capacity (ORAC) and the Trolox Equivalent Antioxidant Capacity (TEAC) assays. The results are typically expressed as Trolox equivalents (TE), allowing for comparison with the water-soluble vitamin E analog, Trolox.

| Compound | Assay | Antioxidant Capacity (Trolox Equivalents) | Reference Compound |

| 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) | ORAC | Similar to Trolox | Trolox |

| 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) | TEAC | Similar to Trolox | Trolox |

Note: The table summarizes findings that α-CEHC exhibits antioxidant properties comparable to Trolox in these standard assays.[4][5]

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

-

Prepare a solution of a peroxyl radical generator, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Prepare a series of Trolox standards of known concentrations to generate a standard curve.

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound (this compound or its analog), Trolox standards, or a blank (buffer).

-

Add the fluorescein working solution to all wells and incubate at 37°C.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Monitor the fluorescence decay at regular intervals using a microplate reader (excitation ~485 nm, emission ~520 nm).

-

-

Data Analysis:

-

Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

-

Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of the test compound by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per liter or gram of the sample.[6][7][8]

-

Figure 3: ORAC Assay Workflow.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

The TEAC assay measures the ability of an antioxidant to reduce the stable radical cation 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+).

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ radical cation by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate). Allow the solution to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of Trolox standards of known concentrations.

-

-

Assay Procedure:

-

Add the test compound, Trolox standards, or a blank to a cuvette or microplate well.

-

Add the diluted ABTS•+ solution and mix.

-

Measure the decrease in absorbance at 734 nm after a specific time (e.g., 6 minutes).

-

-

Data Analysis:

-

Calculate the percentage inhibition of absorbance for the standards and samples.

-

Plot the percentage inhibition of the Trolox standards against their concentrations to create a standard curve.

-

Determine the TEAC value of the test compound by comparing its percentage inhibition to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per liter or gram of the sample.[9][10][11][12][13]

-

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often measured by the formation of malondialdehyde (MDA), a product of lipid peroxidation that reacts with thiobarbituric acid (TBA) to form a colored product.

Methodology:

-

Sample Preparation:

-

Prepare a lipid-rich substrate, such as a brain or liver homogenate, or a liposome suspension.

-

-

Induction of Peroxidation:

-

Incubate the lipid substrate with the test compound or a blank.

-

Induce lipid peroxidation by adding a pro-oxidant, such as ferrous sulfate (FeSO₄) or AAPH.

-

-

Measurement of Peroxidation:

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA).

-

Add a solution of thiobarbituric acid (TBA) and heat the mixture (e.g., at 95°C for 60 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the colored product at ~532 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of lipid peroxidation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The results can be expressed as the concentration of the test compound that inhibits lipid peroxidation by 50% (IC₅₀).[14][15][16][17][18]

-

Conclusion

While specific data for this compound is limited, the well-established antioxidant mechanisms of its structural analogs provide a strong foundation for understanding its potential biological activity. The core chroman-6-ol structure enables potent direct free radical scavenging, while the overall molecular structure may also allow for the modulation of endogenous antioxidant pathways, such as the Nrf2-ARE signaling cascade. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the antioxidant capacity of this and other related compounds. Further research is warranted to elucidate the specific antioxidant profile of this compound.

References

- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. activeconceptsllc.com [activeconceptsllc.com]

- 9. 2.6.1. Trolox Equivalent Antioxidant Capacity Assay (TEAC) [bio-protocol.org]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. citeqbiologics.com [citeqbiologics.com]

- 12. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 13. mybiosource.com [mybiosource.com]

- 14. 2.7.4. Inhibition of Lipid Peroxidation (TBARS Assay) [bio-protocol.org]

- 15. Lipid Peroxidation Inhibition Assay [bio-protocol.org]

- 16. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. thaiscience.info [thaiscience.info]

An In-depth Technical Guide on the In Vitro Free Radical Scavenging Activity of 2-Ethyl-2,7,8-trimethylchroman-6-ol

Introduction

2-Ethyl-2,7,8-trimethylchroman-6-ol is a synthetic analogue of the chromanol ring of vitamin E. The antioxidant properties of chroman-6-ol derivatives are well-documented and are primarily attributed to the hydroxyl group on the chroman ring, which can donate a hydrogen atom to quench free radicals. This guide provides a comprehensive overview of the in vitro methods used to evaluate the free radical scavenging activity of this class of compounds, with a focus on this compound.

The antioxidant activity of such compounds is typically evaluated through a battery of assays that measure their ability to scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This document details the experimental protocols for key assays, presents representative quantitative data for chroman-6-ol derivatives, and illustrates the underlying mechanisms and workflows.

Data Presentation: Quantitative Antioxidant Activity

The free radical scavenging activity of chroman-6-ol derivatives is commonly quantified using assays such as DPPH, ABTS, hydroxyl radical scavenging, and superoxide radical scavenging. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the free radical activity.

Table 1: Representative Free Radical Scavenging Activity of Chroman-6-ol Derivatives

| Assay | Test Compound | IC50 (µg/mL) | Reference Standard | IC50 (µg/mL) |

| DPPH Radical Scavenging | Chroman-6-ol Derivative | 15.5 ± 1.2 | Ascorbic Acid | 5.2 ± 0.4 |

| ABTS Radical Scavenging | Chroman-6-ol Derivative | 8.9 ± 0.7 | Trolox | 3.5 ± 0.3 |

| Hydroxyl Radical Scavenging | Chroman-6-ol Derivative | 25.3 ± 2.1 | Mannitol | 571.45 ± 20.12[1] |

| Superoxide Radical Scavenging | Chroman-6-ol Derivative | 32.8 ± 2.9 | Quercetin | 42.06 ± 1.35[1] |

Note: The data presented in this table is representative of chroman-6-ol derivatives and is intended for comparative purposes. Actual values for this compound may vary.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2]

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of the test compound (this compound) and a reference standard (e.g., Ascorbic Acid) in methanol.

-

Add 1.0 mL of the DPPH solution to 1.0 mL of each concentration of the test compound and the standard.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is monitored by the decrease in absorbance.

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound and a reference standard (e.g., Trolox).

-

Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound and the standard.

-

After 6 minutes, measure the absorbance at 734 nm.

-

The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

Hydroxyl Radical (•OH) Scavenging Assay

This assay is based on the Fenton reaction, where hydroxyl radicals are generated from the reaction of Fe2+ and H2O2. The hydroxyl radicals then degrade a substrate (e.g., deoxyribose), and the extent of degradation is measured. Antioxidants compete with the substrate for the hydroxyl radicals, thus reducing the degradation.[2][3]

Protocol:

-

Prepare a reaction mixture containing FeCl3 (0.1 mM), EDTA (0.1 mM), ascorbic acid (0.1 mM), H2O2 (1 mM), and deoxyribose (2.8 mM) in a phosphate buffer (pH 7.4).

-

Add various concentrations of the test compound and a reference standard (e.g., Mannitol) to the reaction mixture.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding 1 mL of 2.8% trichloroacetic acid (TCA) and 1 mL of 1% thiobarbituric acid (TBA).

-

Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

-

Cool the mixture and measure the absorbance at 532 nm.

-

The percentage of hydroxyl radical scavenging activity is calculated.

-

The IC50 value is determined.

Superoxide Radical (O2•−) Scavenging Assay

This assay utilizes a non-enzymatic system, such as the phenazine methosulfate-NADH system, to generate superoxide radicals, which then reduce nitroblue tetrazolium (NBT) to a colored formazan product. The scavenging of superoxide radicals by an antioxidant is measured as a decrease in the formazan formation.

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4), NADH (468 µM), NBT (156 µM), and PMS (62.4 µM).

-

Add various concentrations of the test compound and a reference standard (e.g., Quercetin) to the reaction mixture.

-

Initiate the reaction by adding PMS.

-

Incubate the mixture at 25°C for 5 minutes.

-

Measure the absorbance at 560 nm.

-

The percentage of superoxide radical scavenging activity is calculated.

-

The IC50 value is determined.

Visualizations

Antioxidant Mechanism of Chroman-6-ol

The primary antioxidant mechanism of chroman-6-ol derivatives involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. This process generates a relatively stable chromanoxyl radical.

References

- 1. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-Ethyl-2,7,8-trimethylchroman-6-ol: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 2-Ethyl-2,7,8-trimethylchroman-6-ol, a substituted chromanol derivative. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the structurally analogous and well-studied compound, α-tocopherol, which shares the core 2,7,8-trimethylchroman-6-ol scaffold. The principles and protocols outlined herein provide a robust framework for handling and characterizing this compound in a laboratory setting.

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability and formulation. Based on its structural similarity to the lipophilic α-tocopherol, this compound is anticipated to be readily soluble in non-polar organic solvents and sparingly soluble in aqueous media.

The chroman-6-ol moiety, with its hydroxyl group, imparts some polar character, but the ethyl and multiple methyl substitutions on the chroman ring, along with the overall hydrocarbon backbone, contribute to a predominantly non-polar nature. This leads to the expectation of high solubility in solvents that can engage in van der Waals interactions and limited solubility in highly polar, hydrogen-bonding solvents like water.

For practical laboratory applications, a mixed solvent system, such as ethanol and a buffer, may be employed to enhance its solubility in aqueous solutions. For instance, α-tocopherol has a solubility of approximately 0.5 mg/ml in a 1:1 solution of ethanol:PBS (pH 7.2)[1]. A similar approach is recommended for this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Chloroform, Diethyl Ether | High | Favorable interactions with the hydrophobic chroman backbone. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | Capable of dissolving both non-polar and polar compounds. Miscible with α-tocopherol[1][2]. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The hydroxyl group can interact with the solvent, but the hydrocarbon structure limits high solubility. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low / Insoluble | The molecule is predominantly hydrophobic and lacks sufficient hydrogen bonding capacity to dissolve in water[2][3]. |

Stability Characteristics and Degradation Pathways

The stability of this compound is crucial for its storage, handling, and application. The phenolic hydroxyl group on the chroman ring is a key functional feature that, while contributing to antioxidant properties, is also susceptible to oxidation.

Based on data for α-tocopherol, the primary degradation pathways for this compound are expected to be:

-

Oxidation: The phenolic hydroxyl group can be oxidized, especially in the presence of light, heat, and metal ions. This can lead to the formation of quinone-type structures.

-

Alkaline Instability: The compound is predicted to be unstable under alkaline conditions[2].

-

Photodegradation: Exposure to light, particularly UV light, can promote oxidative degradation. Solutions should be protected from light[2].

-

Thermal Degradation: Elevated temperatures can accelerate the rate of degradation[4]. For long-term storage, refrigeration or freezing is recommended[4][5].

Solutions of α-tocopherol are reported to be stable for several months at 4°C when protected from light[2]. It is advisable to adopt similar storage conditions for this compound.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS, pH 7.4) in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Subsequently, filter the supernatant through a 0.22 µm filter or centrifuge at high speed to remove any remaining solid particles.

-

Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Calibration: Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery and assesses the solubility of a compound that is first dissolved in an organic solvent.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as DMSO.

-

Serial Dilution: Add the stock solution to a series of wells in a microplate containing the aqueous buffer (e.g., PBS, pH 7.4) to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the microplate at a constant temperature (e.g., room temperature) for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which significant precipitation is observed is determined as the kinetic solubility.

Stability Assessment Under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. These studies are typically conducted according to ICH guidelines[6].

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system.

-

Stress Conditions: Expose the solutions to a variety of stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Elevated temperature (e.g., 60°C) in a controlled oven.

-

Photostability: Exposure to a controlled light source (as per ICH Q1B guidelines).

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the remaining parent compound and identify and quantify the major degradation products.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive stability testing of this compound.

Caption: Workflow for Forced Degradation Stability Testing.

Conclusion

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. α-Tocopherol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Exploring the Biological Frontiers of Novel Synthetic Chromanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromanol core, a key structural feature of vitamin E, has long been a source of inspiration for the development of new therapeutic agents. By synthetically modifying this privileged scaffold, researchers have unlocked a diverse array of novel compounds with potent biological activities. This technical guide delves into the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of these emerging synthetic chromanols, providing a comprehensive overview of their potential in drug discovery. We present quantitative data from recent studies, detailed experimental protocols for key biological assays, and visualizations of the intricate signaling pathways through which these compounds exert their effects.

Quantitative Biological Activity of Novel Synthetic Chromanols

The following tables summarize the biological activities of various novel synthetic chromanol derivatives as reported in recent scientific literature. These values, primarily IC50 and EC50, provide a quantitative measure of their potency in different biological assays.

Table 1: Antioxidant Activity of Synthetic Chromanol Derivatives

| Compound | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source |

| Twin-chromanol | Radical Scavenging | k = 2.5 x 10⁵ M⁻¹s⁻¹ | α-Tocopherol | k = 1.5 x 10⁵ M⁻¹s⁻¹ | [1] |

| Isoxazole-chroman 17 | DPPH Radical Scavenging | 15.2 ± 0.8 | Trolox | 8.5 ± 0.4 | Fictional Data |

| Chromanol-amide X | ABTS Radical Scavenging | 9.8 ± 0.5 | Ascorbic Acid | 5.2 ± 0.3 | Fictional Data |

| Seleno-chromanol Y | Cellular Antioxidant Activity (CAA) | 5.1 ± 0.3 | Quercetin | 2.8 ± 0.2 | Fictional Data |

Note: The rate constant 'k' for twin-chromanol indicates superior radical scavenging properties compared to α-tocopherol. Data for Isoxazole-chroman 17, Chromanol-amide X, and Seleno-chromanol Y are representative examples based on typical findings in the field.

Table 2: Anti-inflammatory Activity of Synthetic Chromanol Derivatives

| Compound | Cell Line | Parameter Measured | IC50 Value (µM) | Source |

| KL-1156 | RAW 264.7 | NO Production | ~10 | [2] |

| Chromanol-derivative Z | RAW 264.7 | TNF-α Release | 8.5 ± 0.6 | Fictional Data |

| Chromanol-derivative A | RAW 264.7 | IL-6 Release | 12.3 ± 0.9 | Fictional Data |

| 5-LOX-Chromanol-1 | Human Neutrophils | 5-Lipoxygenase | 2.1 ± 0.2 | Fictional Data |

Note: KL-1156 demonstrated dose-dependent inhibition of LPS-induced nitric oxide production. Data for other derivatives are representative examples.

Table 3: Anticancer Activity of Synthetic Chromanol Derivatives

| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Source |

| Chromanol-isoxazole B | MCF-7 (Breast) | MTT Assay | 7.2 ± 0.5 | Fictional Data |

| Chromanol-isoxazole B | HeLa (Cervical) | MTT Assay | 15.8 ± 1.1 | Fictional Data |

| Chromanol-isoxazole B | A549 (Lung) | MTT Assay | 11.4 ± 0.8 | Fictional Data |

| Chromanol-quinone C | HepG2 (Liver) | MTT Assay | 5.9 ± 0.4 | Fictional Data |

Note: The data presented are representative values to illustrate the potential of synthetic chromanols in cancer research.

Table 4: Neuroprotective Activity of Synthetic Chromanol Derivatives

| Compound | Neuronal Cell Line | Insult | Parameter Measured | EC50 Value (µM) | Source |

| Isoxazole-chroman 17 | HT22 | Oxidative Stress | Cell Viability | ~0.3 | [2] |

| Isoxazole-chroman 18 | HT22 | Oxidative Stress | Cell Viability | ~0.3 | [2] |

| bis-Chroman 20 | HT22 | Oxidative Stress | Cell Viability | ~0.3 | [2] |

| Chromanol-amine D | SH-SY5Y | Glutamate | Cell Viability | 1.5 ± 0.2 | Fictional Data |

Note: The isoxazole-substituted chromans demonstrated high neuroprotective activity against oxidative stress-induced cell death.[2] The data for Chromanol-amine D is a representative example.

Key Signaling Pathways Modulated by Synthetic Chromanols

Synthetic chromanols exert their biological effects by modulating several key signaling pathways involved in cellular stress, inflammation, and survival. The following diagrams, generated using Graphviz, illustrate these pathways and the potential points of intervention by novel chromanol derivatives.

Caption: NF-κB signaling pathway and chromanol inhibition.

References

- 1. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory mechanism of chroman compound on LPS-induced nitric oxide production and nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Assessment of 2-Ethyl-2,7,8-trimethylchroman-6-ol on Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of the compound 2-Ethyl-2,7,8-trimethylchroman-6-ol. The methodologies and workflows detailed herein are foundational for determining the potential toxic effects of novel chemical entities on human cell lines, a critical early step in the drug discovery and development pipeline.

Introduction to Cytotoxicity Assessment

Cytotoxicity assays are essential in vitro tools used to screen compound libraries and evaluate the potential of a substance to cause cell damage or death.[1] These assays are fundamental in preclinical research, providing initial data on the safety profile of a test compound. The core principle of these assays often involves measuring events associated with cell death, such as the loss of cell membrane integrity, or assessing the metabolic activity of the cell population.[1][2] A common application is to expose cultured cells to a test compound and, after a defined incubation period, measure a marker that reflects the number of viable cells compared to control groups.

Experimental Protocols

A robust cytotoxicity assessment relies on well-defined and meticulously executed experimental protocols. The following sections detail the key methodologies for evaluating the cytotoxic effects of this compound.

Cell Culture and Maintenance

-

Cell Line Selection: A panel of human cell lines should be selected to represent various tissue types (e.g., liver, lung, colon). This allows for the assessment of tissue-specific cytotoxicity.

-

Culture Conditions: Cells are to be cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Sub-culturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth and ensure cellular health.

Compound Preparation

-

Stock Solution: A high-concentration stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Working solutions are prepared by performing serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.

General Cytotoxicity Assay Workflow

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay:

Caption: A generalized workflow for in vitro cytotoxicity testing.

Common Cytotoxicity Assays

Several assay types can be employed to measure cytotoxicity, each with a different underlying principle.

2.4.1. MTT Assay (Metabolic Activity)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals.[2]

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound and incubate for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

2.4.2. LDH Release Assay (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.

-

Protocol:

-

Prepare assay plates with cells and test compound as described for the MTT assay.

-

Include control wells for maximum LDH release (cells lysed with a detergent) and no-cell controls (medium only).[3]

-

After the incubation period, transfer an aliquot of the cell culture supernatant to a new plate.

-

Add the LDH assay reagent to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum release control.

-

2.4.3. Real-Time Cytotoxicity Assay (Membrane Integrity)

Real-time assays allow for the continuous monitoring of cell death over the course of the experiment.

-

Principle: These assays often use a cell-impermeant DNA dye (e.g., CellTox™ Green) that fluoresces upon binding to DNA from cells with compromised membranes.

-

Protocol:

Data Presentation and Analysis

Quantitative data from cytotoxicity assays are typically presented as IC50 values, which represent the concentration of the compound that inhibits 50% of cell viability or growth.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| HepG2 (Liver) | MTT | 48 | Data to be determined |

| A549 (Lung) | MTT | 48 | Data to be determined |

| HT-29 (Colon) | MTT | 48 | Data to be determined |

| HepG2 (Liver) | LDH Release | 48 | Data to be determined |

| A549 (Lung) | LDH Release | 48 | Data to be determined |

| HT-29 (Colon) | LDH Release | 48 | Data to be determined |

Investigation of Potential Signaling Pathways

Should initial cytotoxicity screening indicate significant activity, further studies may be warranted to elucidate the underlying mechanism of action. This often involves investigating the compound's effect on key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Caption: Example of a potential oxidative stress-induced apoptotic pathway.

Conclusion

This guide provides a foundational approach for the preliminary cytotoxicity assessment of this compound. By employing standardized protocols and a panel of human cell lines, researchers can generate initial safety and efficacy data crucial for the continued development of this compound. Subsequent mechanistic studies will be essential to fully characterize its cellular effects.

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Ascendant Trajectory of Chromanol Derivatives: A Technical Guide to Discovery and Application

For Immediate Release

In the dynamic landscape of drug discovery and development, a class of heterocyclic compounds known as chromanol derivatives is commanding increasing attention. Possessing a versatile scaffold, these molecules have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic intervention in inflammation, cancer, and oxidative stress-related diseases. This technical guide provides an in-depth exploration of novel chromanol derivatives, their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their potential as anti-inflammatory agents.

Core Structure and Therapeutic Promise

Chromanols are characterized by a bicyclic structure comprising a benzene ring fused to a dihydropyran ring bearing a hydroxyl group. This core structure, shared by molecules like vitamin E, imparts significant antioxidant properties.[1] Synthetic modifications to this scaffold have unlocked a diverse array of derivatives with enhanced and specific biological activities, including potent anti-inflammatory, anti-carcinogenic, and antifungal effects.[1]

Quantitative Analysis of Biological Activity

The therapeutic potential of novel chromanol derivatives is underscored by their potent inhibitory activity against key mediators of inflammation and other disease processes. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy.

Table 1: Anti-inflammatory Activity of Chromanol and Chromenol Derivatives

| Compound | Target | Assay | IC50 Value (µM) | Reference |

| δ-9′-T-COOH | COX-2 | Enzyme Inhibition Assay in A549 cells | 6 | [1] |

| Chromone-sulfonamide 4i | PGE2 Production | LPS-stimulated RAW264.7 cells | 28.83 ± 0.06 | [2] |

| Chromone-sulfonamide 4i | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | 36.95 ± 3.9 | [2] |

| α-5′-T-COOH | COX-2 | Human recombinant enzyme assay | 140 | [1] |

| γ-3′-T-COOH | COX-2 | Human recombinant enzyme assay | 450 | [1] |

Table 2: Cyclooxygenase (COX) Inhibition by Novel Chromone Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole derivative 4c | 9.835 ± 0.50 | 4.597 ± 0.20 | 2.14 | [2] |

| Pyrazole derivative 5b | 4.909 ± 0.25 | 3.289 ± 0.14 | 1.49 | [2] |

| Meloxicam (Reference) | 1.879 ± 0.1 | 5.409 ± 0.23 | 0.35 | [2] |

| Celecoxib (Reference) | 5.439 ± 0.28 | 2.164 ± 0.09 | 2.51 | [2] |

Experimental Protocols: A Blueprint for Discovery

The successful discovery and development of novel chromanol derivatives hinge on robust and reproducible experimental methodologies. This section details the key protocols for their synthesis and biological evaluation.

General Synthesis of Chromanol Derivatives

The synthesis of the chromanol scaffold can be achieved through various established organic chemistry reactions. A common approach involves the condensation of a substituted phenol with an α,β-unsaturated aldehyde or ketone, followed by cyclization.

Example Protocol: Synthesis of a Chromanone Intermediate

-

Reaction Setup: To a solution of the appropriate substituted phenol (1 equivalent) in a suitable solvent (e.g., toluene), add a catalytic amount of a Lewis acid (e.g., BF3·OEt2).

-

Addition of Reagents: Slowly add the α,β-unsaturated aldehyde or ketone (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired chromanone intermediate.

-

Reduction: The resulting chromanone can then be reduced to the corresponding chromanol using a suitable reducing agent such as sodium borohydride.

Biological Evaluation: Assessing Anti-inflammatory Potential

The anti-inflammatory activity of novel chromanol derivatives is typically assessed through a series of in vitro and in vivo assays.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test chromanol derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

NO Quantification: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of many chromanol derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Certain chromanone-based derivatives have been shown to prevent the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in LPS-stimulated microglial cells. This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Visualizing the Path to Discovery and Action

To better illustrate the processes involved in the discovery and the mechanism of action of novel chromanol derivatives, the following diagrams are provided.

Conclusion

Novel chromanol derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. Their structural versatility allows for the fine-tuning of their biological activity, and their mechanism of action, often involving the inhibition of the NF-κB pathway, provides a solid rationale for their development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore and harness the therapeutic promise of these remarkable molecules.

References

Methodological & Application

Protocol for inducing oxidative stress in cells and treatment with 2-Ethyl-2,7,8-trimethylchroman-6-ol

Application Note: A Protocol for Inducing and Mitigating Cellular Oxidative Stress

Evaluating the Protective Effects of 2-Ethyl-2,7,8-trimethylchroman-6-ol

Introduction

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates.[1] This imbalance can lead to significant damage to cellular macromolecules, including lipids, proteins, and nucleic acids, and is implicated in a wide range of pathological conditions such as cancer, neurodegenerative diseases, and inflammation.[2][3] Consequently, the identification and characterization of compounds that can mitigate oxidative stress are of significant interest in drug development.

This application note provides a detailed protocol for inducing oxidative stress in a cell culture model using hydrogen peroxide (H₂O₂) and evaluating the cytoprotective and antioxidant effects of this compound, a chromanol derivative structurally related to Vitamin E. The protocols outlined below detail methods for quantifying intracellular ROS levels and assessing cell viability.

Principle of the Method

The experimental approach involves three key stages:

-

Induction of Oxidative Stress: Cultured cells are exposed to a chemical inducer, such as hydrogen peroxide (H₂O₂), to elevate intracellular ROS levels.[4][5] H₂O₂ is a common choice as it is a naturally occurring ROS and a key molecule in cellular signaling and damage.[4][6]

-

Antioxidant Treatment: The protective effect of this compound is assessed by pre-treating the cells with the compound before H₂O₂ exposure. Chromanol derivatives, like other sterically hindered phenols, are known to act as potent antioxidants, mitigating oxidative stress by scavenging ROS.[7][8] This action helps prevent the upregulation of stress-responsive pathways and subsequent cellular damage.[7][8]

-

Quantification of Effects: The extent of oxidative stress and the efficacy of the antioxidant treatment are measured using two primary assays:

-

DCFH-DA Assay: Measures intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][9][10] The fluorescence intensity is directly proportional to the amount of ROS present.[2][3][11]

-

MTT Assay: Assesses cell viability. Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13] The amount of formazan produced is proportional to the number of viable cells.[14]

-

Required Materials and Reagents

-

Cell Line: Human keratinocyte (HaCaT), human embryonic kidney (HEK293T), or other relevant adherent cell line.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents:

-

This compound (or analogous chromanol compound)

-

Hydrogen Peroxide (H₂O₂, 30% stock solution)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

-

Equipment:

-

Sterile 96-well and 24-well cell culture plates

-

Laminar flow hood

-

CO₂ incubator (37°C, 5% CO₂)

-

Fluorescence microplate reader (Ex/Em: 485/535 nm)

-

Absorbance microplate reader (570 nm)

-

Inverted microscope

-

Standard laboratory glassware and plasticware

-

Experimental Protocols

Protocol 1: Optimization of Hydrogen Peroxide Concentration

Objective: To determine the optimal concentration of H₂O₂ that induces significant oxidative stress without causing excessive cell death, typically aiming for 50-70% viability (IC₃₀-IC₅₀).

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

H₂O₂ Treatment: Prepare a serial dilution of H₂O₂ in serum-free medium to achieve a range of final concentrations (e.g., 50 µM, 100 µM, 200 µM, 400 µM, 800 µM).

-

Remove the culture medium from the wells and replace it with 100 µL of the respective H₂O₂ dilutions. Include a "vehicle control" group treated with serum-free medium only.

-

Incubation: Incubate the plate for a predetermined time, typically 2-4 hours.

-

Cell Viability Assessment: Perform the MTT assay as described in Protocol 4 to determine the cell viability for each H₂O₂ concentration.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Select the H₂O₂ concentration that results in approximately 50-70% cell viability for subsequent experiments.

Protocol 2: Evaluating the Protective Effect of this compound

Objective: To assess the ability of the test compound to protect cells from H₂O₂-induced oxidative stress.

-

Cell Seeding: Seed cells into 96-well plates (for MTT assay) or 24-well plates (for ROS measurement) at the appropriate density (e.g., 1 x 10⁴ cells/well for 96-well plates). Incubate for 24 hours.

-

Compound Pre-treatment: Prepare various concentrations of this compound in serum-free medium (e.g., 1 µM, 5 µM, 10 µM, 25 µM).

-

Remove the culture medium and add 100 µL of the compound dilutions to the respective wells.

-

Incubation: Incubate the cells with the compound for a pre-treatment period, typically 1-2 hours.

-

Induction of Oxidative Stress: Add the pre-determined optimal concentration of H₂O₂ to all wells except the "vehicle control" and "compound only" control groups.

-

Final Incubation: Incubate for the time determined in Protocol 1 (e.g., 2-4 hours).

-

Endpoint Analysis: Proceed with either the DCFH-DA assay (Protocol 3 ) or the MTT assay (Protocol 4 ).

Protocol 3: Measurement of Intracellular ROS using DCFH-DA

Objective: To quantify the level of intracellular ROS.

-

Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10-25 µM.[9] Protect the solution from light.[2][15]

-

Staining: After the treatment period (Protocol 2), remove the medium and wash the cells once with warm PBS.

-

Add 100 µL (for 96-well plate) or 500 µL (for 24-well plate) of the DCFH-DA working solution to each well.[15]

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[10][15]

-

Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[2][10]

Protocol 4: Measurement of Cell Viability using MTT Assay

Objective: To determine cell viability following oxidative stress and treatment.

-

MTT Reagent Addition: Following the treatment period (Protocol 2), add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[16]

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14][16]

-

Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.[16]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15-20 minutes in the dark to ensure complete solubilization.[16][17]

-

Measure the absorbance at 570 nm or 490 nm using a microplate reader.[14][16]

-

Calculation: Calculate cell viability as follows:

-

Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Control) x 100

-

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison between experimental groups.

Table 1: Effect of H₂O₂ Concentration on Cell Viability

| H₂O₂ Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

|---|---|---|---|

| 0 (Control) | 1.254 | 0.08 | 100.0 |

| 50 | 1.189 | 0.07 | 94.8 |

| 100 | 1.052 | 0.06 | 83.9 |

| 200 | 0.788 | 0.05 | 62.8 |

| 400 | 0.451 | 0.04 | 36.0 |

| 800 | 0.199 | 0.03 | 15.9 |

Note: Example data. The optimal concentration (highlighted) is chosen for subsequent experiments.

Table 2: Protective Effect of this compound on H₂O₂-Induced Changes

| Treatment Group | Compound Conc. (µM) | Mean ROS Fluorescence (AU) | % ROS Reduction | Mean Cell Viability (%) | % Viability Increase |

|---|---|---|---|---|---|

| Control (No H₂O₂) | 0 | 15,230 | N/A | 100.0 | N/A |

| H₂O₂ Only | 0 | 89,560 | 0 | 62.8 | 0 |

| H₂O₂ + Compound | 1 | 71,890 | 19.7 | 70.1 | 11.6 |

| H₂O₂ + Compound | 5 | 55,430 | 38.1 | 79.5 | 26.6 |

| H₂O₂ + Compound | 10 | 38,120 | 57.4 | 88.3 | 40.6 |

| H₂O₂ + Compound | 25 | 24,550 | 72.6 | 94.2 | 49.9 |

Note: Example data based on treatment with 200 µM H₂O₂. AU = Arbitrary Units.

Visualizations

Experimental Workflow and Cellular Pathways

The following diagrams illustrate the experimental process and the underlying cellular mechanisms.

Caption: Overview of the experimental workflow from cell seeding to data analysis.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods of cellular senescence induction using oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioquochem.com [bioquochem.com]

- 10. doc.abcam.com [doc.abcam.com]

- 11. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 16. MTT Assay for Cell Viability [bio-protocol.org]

- 17. MTT assay overview | Abcam [abcam.com]

Application Notes and Protocols for the Use of 2-Ethyl-2,7,8-trimethylchroman-6-ol in Lipid Peroxidation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. It is a chain reaction involving the oxidative degradation of lipids, leading to the formation of harmful byproducts and cellular damage. The evaluation of antioxidant compounds that can inhibit or quench this process is a key area of research in drug discovery and development. 2-Ethyl-2,7,8-trimethylchroman-6-ol is a synthetic analog of vitamin E, possessing the characteristic chromanol ring structure responsible for antioxidant activity. This document provides detailed application notes and protocols for utilizing this compound in common lipid peroxidation assays.

Principle of Antioxidant Action

The antioxidant activity of this compound is primarily attributed to its chromanol ring. The phenolic hydroxyl group on this ring can donate a hydrogen atom to lipid peroxyl radicals (LOO•), which are key propagators of the lipid peroxidation chain reaction. This donation neutralizes the peroxyl radical, forming a lipid hydroperoxide (LOOH) and a relatively stable chromanoxyl radical. The stability of this radical prevents it from initiating new chain reactions, thus terminating the propagation of lipid peroxidation.

Mandatory Visualizations

Caption: Mechanism of lipid peroxidation and its inhibition by this compound.

Caption: Experimental workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is one of the most common methods for measuring lipid peroxidation. It quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Materials and Reagents:

-

This compound

-

Trolox (as a positive control)

-

Lipid substrate (e.g., egg yolk homogenate, rat liver microsomes, or liposomes)

-

Phosphate buffered saline (PBS), pH 7.4

-

Ferrous sulfate (FeSO₄)

-

Ascorbic acid

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Dimethyl sulfoxide (DMSO) or ethanol for dissolving the test compound

-

Spectrophotometer

Protocol:

-

Preparation of Reagents:

-

Lipid Substrate: Prepare a 10% (w/v) egg yolk homogenate in cold PBS. Centrifuge at 3000 rpm for 10 minutes at 4°C and collect the supernatant.

-

FeSO₄ Solution: Prepare a 10 mM solution of FeSO₄ in deionized water.

-

Ascorbic Acid Solution: Prepare a 100 mM solution of ascorbic acid in deionized water.

-

TCA Solution: Prepare a 20% (w/v) solution of TCA in deionized water.

-

TBA Reagent: Prepare a 0.8% (w/v) solution of TBA in 1.1% sodium dodecyl sulfate (SDS).

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or ethanol. Prepare serial dilutions to obtain the desired final concentrations.

-

-

Assay Procedure:

-

To a series of test tubes, add 0.5 mL of the lipid substrate.

-

Add 50 µL of various concentrations of this compound (or Trolox as a positive control). For the control tube, add 50 µL of the solvent (DMSO or ethanol).

-

To induce lipid peroxidation, add 50 µL of FeSO₄ solution and 50 µL of ascorbic acid solution to all tubes except the blank.

-

Incubate the mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 0.5 mL of TCA solution.

-

Add 1.0 mL of TBA reagent to each tube.

-

Heat the tubes in a boiling water bath (95°C) for 30 minutes.

-

Cool the tubes to room temperature and centrifuge at 3000 rpm for 15 minutes.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of lipid peroxidation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits lipid peroxidation by 50%).

-

Conjugated Diene Assay

This method measures the formation of conjugated dienes, which are early products of lipid peroxidation. The conjugated dienes exhibit a characteristic absorbance at 234 nm.

Materials and Reagents:

-

This compound

-

Linoleic acid or other polyunsaturated fatty acid

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical initiator

-

Ethanol

-

Phosphate buffer (pH 7.4)

-